1,3-Cyclohexanedicarboxylic acid

Catalog No.
S580631
CAS No.
3971-31-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedicarboxylic acid

CAS Number

3971-31-1

Product Name

1,3-Cyclohexanedicarboxylic acid

IUPAC Name

cyclohexane-1,3-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

Synonyms

1,2-cyclohexanedicarboxylic acid, cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,3-dicarboxylic acid

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

,3-CDCA has various applications in scientific research, including:

  • Organic synthesis: 1,3-CDCA serves as a versatile building block for the synthesis of complex organic molecules. Its carboxylic acid groups can undergo various reactions like esterification, amidation, and decarboxylation, allowing researchers to create diverse functional groups and tailor molecule properties [].
  • Polymer chemistry: 1,3-CDCA is a valuable precursor for the synthesis of polyesters and polyamides. These polymers possess unique properties like biodegradability, thermal stability, and mechanical strength, making them relevant in various fields such as drug delivery, materials science, and environmental remediation [, ].
  • Medicinal chemistry: Researchers explore 1,3-CDCA's potential in developing new therapeutic agents. Studies suggest its derivatives exhibit interesting biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [, ].
  • Coordination chemistry: 1,3-CDCA can act as a chelating agent, forming complexes with metal ions. These complexes find applications in various fields, including catalysis, materials science, and medicine [].

1,3-Cyclohexanedicarboxylic acid is a bicyclic compound with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular weight of 172.18 g/mol. It exists as a mixture of cis and trans isomers, with the cis form being more prevalent in natural sources. This compound features two carboxylic acid functional groups attached to a cyclohexane ring at the 1 and 3 positions, which significantly influences its chemical reactivity and biological activity. The compound appears as a white crystalline solid, with a melting point ranging from 163 to 167 °C .

, including:

  • Esterification: Reaction with alcohols to form esters, commonly used in organic synthesis.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield cyclohexene derivatives.
  • Formation of Anhydrides: Heating the acid can lead to the formation of cyclic anhydrides, which are useful intermediates in organic synthesis .

Research indicates that 1,3-cyclohexanedicarboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on lipid metabolism. Its derivatives have been explored for their ability to inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in treating metabolic disorders .

Several methods exist for synthesizing 1,3-cyclohexanedicarboxylic acid:

  • From Isophthalic Acid: A common method involves the hydrogenation of isophthalic acid under specific conditions to yield 1,3-cyclohexanedicarboxylic acid.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving suitable precursors like cyclohexanediol derivatives .
  • Enzymatic Synthesis: Recent studies have explored enzymatic pathways for producing optically active forms of the acid with high enantiomeric purity .

1,3-Cyclohexanedicarboxylic acid finds applications in various fields:

  • Polymer Industry: It serves as a monomer in the production of polyesters and other polymeric materials.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic uses due to their biological activities.
  • Food Industry: Used as an additive or flavoring agent due to its mild acidity and stability .

Interaction studies have focused on how 1,3-cyclohexanedicarboxylic acid interacts with biological molecules. For instance:

  • Enzyme Inhibition: Certain derivatives have been found to inhibit enzymes involved in lipid metabolism, indicating potential therapeutic roles.
  • Binding Studies: Investigations into its binding affinity with various proteins have revealed insights into its mechanism of action within biological systems .

Similar Compounds: Comparison with Other Compounds

1,3-Cyclohexanedicarboxylic acid shares structural similarities with other dicarboxylic acids but possesses unique properties due to its cyclohexane framework. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
1,2-Cyclohexanedicarboxylic AcidC8H12O4C_8H_{12}O_4Different positional isomers affecting reactivity
Adipic AcidC6H10O4C_6H_{10}O_4Linear structure; widely used in nylon production
Fumaric AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic acid; used as food additive
Maleic AcidC4H4O4C_4H_4O_4Cis isomer; used in polymer chemistry

Uniqueness of 1,3-Cyclohexanedicarboxylic Acid

The unique bicyclic structure of 1,3-cyclohexanedicarboxylic acid allows for distinct chemical reactivity compared to its linear counterparts. Its ability to form stable cyclic anhydrides and participate in specific enzymatic reactions sets it apart from similar compounds. Additionally, its biological activity profile suggests potential applications not fully explored in other dicarboxylic acids .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3971-31-1

General Manufacturing Information

1,3-Cyclohexanedicarboxylic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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